molecular formula C32H30F3N5O3 B10854959 Unii-TY9R7N6MS5 CAS No. 1353734-12-9

Unii-TY9R7N6MS5

Cat. No.: B10854959
CAS No.: 1353734-12-9
M. Wt: 589.6 g/mol
InChI Key: GUSGYHIQYWRCQO-UHFFFAOYSA-N
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Description

TBI-166 is a riminophenazine compound developed as a potential treatment for tuberculosis. It was identified through a lead optimization effort by the TB Alliance in partnership with the Institute of Materia Medica, Chinese Academy of Medical Sciences, and Peking Union Medical College. The goal was to create a compound with improved physicochemical and pharmacokinetic properties compared to clofazimine, another riminophenazine drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBI-166 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .

Industrial Production Methods

Industrial production of TBI-166 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TBI-166 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of TBI-166. Substitution reactions can result in compounds with different functional groups replacing the original ones .

Mechanism of Action

TBI-166 exerts its effects by inducing the accumulation of reactive oxygen species within Mycobacterium tuberculosis cells. This leads to oxidative stress and damage to bacterial components, ultimately resulting in the bactericidal activity of the compound. The mechanism is similar to that of clofazimine, but TBI-166 has been optimized to reduce side effects such as skin discoloration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TBI-166

TBI-166 stands out due to its improved physicochemical and pharmacokinetic properties compared to clofazimine. It has shown more potent anti-tuberculosis activity and fewer side effects, making it a promising candidate for tuberculosis treatment. Additionally, TBI-166’s ability to induce reactive oxygen species accumulation provides a unique mechanism of action that contributes to its efficacy .

Properties

CAS No.

1353734-12-9

Molecular Formula

C32H30F3N5O3

Molecular Weight

589.6 g/mol

IUPAC Name

3-(4-methoxycyclohexyl)imino-N-(2-methoxypyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]phenazin-2-amine

InChI

InChI=1S/C32H30F3N5O3/c1-41-22-13-9-20(10-14-22)37-27-19-30-28(18-26(27)39-25-7-5-17-36-31(25)42-2)38-24-6-3-4-8-29(24)40(30)21-11-15-23(16-12-21)43-32(33,34)35/h3-8,11-12,15-20,22,39H,9-10,13-14H2,1-2H3

InChI Key

GUSGYHIQYWRCQO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)OC(F)(F)F)C=C2NC6=C(N=CC=C6)OC

Origin of Product

United States

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